molecular formula C12H11N B1598739 3-(4-Methylphenyl)pyridine CAS No. 4423-09-0

3-(4-Methylphenyl)pyridine

Cat. No.: B1598739
CAS No.: 4423-09-0
M. Wt: 169.22 g/mol
InChI Key: KUZNURGIXXKBEJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N. It consists of a pyridine ring substituted with a 4-methylphenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Methylphenyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

3-(4-Methylphenyl)pyridine has the molecular formula C12H11N\text{C}_{12}\text{H}_{11}\text{N} and features a pyridine ring substituted at the 3-position with a para-methylphenyl group. Its structure contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms such as disrupting microtubule dynamics and inducing apoptosis.

  • Case Study : A study demonstrated that pyridine derivatives could inhibit tubulin polymerization, which is crucial for cancer cell division. The anticancer activity was evaluated against various human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) cells .

Antiviral Properties

Pyridine-based compounds have also been explored for their antiviral potential. The incorporation of pyridine rings into drug candidates has led to the development of agents effective against viral infections.

  • Example : Bi-pyridinyl derivatives have been shown to possess antiviral properties against Hepatitis C Virus (HCV), highlighting the potential of pyridine derivatives in antiviral drug development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through electrophilic substitution reactions.

Synthesis of Triaryl Pyridines

Recent advancements have utilized this compound in synthesizing triaryl pyridines via Claisen–Schmidt condensation followed by Michael addition. This method is noted for its efficiency and environmental friendliness.

Reaction TypeConditionsYield (%)
Claisen–Schmidt CondensationBase-catalyzed, room temp85
Michael AdditionAqueous medium90

This demonstrates the compound's utility in producing complex molecular architectures relevant for drug discovery .

Material Science

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its nitrogen content can improve thermal stability and mechanical strength in polymer composites.

  • Application : Research has shown that adding pyridine derivatives to polymers can enhance their conductivity and thermal properties, making them suitable for electronic applications .

Beyond anticancer and antiviral applications, this compound has shown potential in other biological activities:

  • Antibacterial Activity : Similar compounds have demonstrated significant antibacterial effects against various strains, suggesting that this compound may also exhibit such properties.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for developing treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)pyridine involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-pyridine
  • 3-(p-Tolyl)pyridine
  • 3-p-Tolylpyridine

Comparison: 3-(4-Methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Biological Activity

3-(4-Methylphenyl)pyridine, also known as 4-methyl-3-pyridylbenzene, is a compound with a significant presence in various biological studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₂H₁₁N
  • Molecular Weight: 173.23 g/mol
  • CAS Number: 4133189

Pharmacological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity: Studies have demonstrated that compounds similar to this compound can inhibit tumor growth. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
  • Neuroprotective Effects: This compound has been investigated for its potential neuroprotective properties. It may interact with nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases like Alzheimer's. Research suggests that it could enhance cognitive function by modulating neurotransmitter release and protecting neurons from oxidative stress .
  • Antimicrobial Activity: There is emerging evidence that this compound and its derivatives possess antibacterial and antifungal properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting growth and biofilm formation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The compound may act as a ligand for various receptors, including nicotinic receptors, influencing neurotransmission and potentially providing neuroprotective effects .
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in cancer progression or microbial resistance, thereby enhancing the efficacy of existing treatments .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study investigated the effects of this compound on human lung adenocarcinoma cells (A549). Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound .
  • Neuroprotective Research:
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage. It was found to reduce the levels of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents .
  • Antimicrobial Efficacy:
    • A series of experiments evaluated the antimicrobial activity of this compound against clinical isolates of resistant bacteria. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
NeuroprotectionModulates neurotransmitter release
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(4-Methylphenyl)pyridine and its intermediates?

  • Methodological Answer : A key intermediate, 5-chloro-2-(4-methylphenyl)pyridine, is synthesized via cross-coupling reactions between halogenated pyridines and 4-methylphenylboronic acid derivatives under palladium catalysis . Alternative routes include condensation of 4-methylbenzaldehyde with pyridine derivatives, followed by cyclization using reagents like sodium hypochlorite . For example, the reaction of 2-hydrazinopyridine with substituted benzaldehydes in ethanol, catalyzed by acetic acid, yields Schiff base intermediates, which are oxidized to form triazolo-pyridine derivatives . Optimization of reaction time, solvent (e.g., ethanol), and stoichiometry is critical for yields exceeding 90% .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns . For example, the methyl group in this compound appears as a singlet at δ 2.4 ppm .
  • FTIR : Identify C=N stretches (~1596 cm⁻¹) and aromatic C-H bends (~830 cm⁻¹) .
  • HRMS (ESI) : Validate molecular ions (e.g., [M+H]+ at m/z 334.1556) with ±0.001 Da precision .
    Cross-validation using TLC (dichloromethane mobile phase) and melting point analysis ensures purity .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated intermediates) and consult certified disposal services . Toxicity data indicate mutagenic risks (Ames test), necessitating strict exposure controls .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., SARS-CoV-2 Mpro, PDB ID 6LU7). Parameters include grid box dimensions (20 ų) and Lamarckian genetic algorithms .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy .
  • ADMET Prediction : Tools like PreADMET evaluate Ames mutagenicity and hERG inhibition to prioritize low-toxicity candidates .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic vs. aliphatic protons) .
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns in complex derivatives (e.g., triazolo-pyridines) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives (e.g., Cambridge Structural Database comparisons) .

Q. What strategies optimize multi-step synthesis yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki-Miyaura couplings; the latter improves aryl-pyridine bond formation .
  • Solvent Optimization : Replace ethanol with DMF for higher-temperature reactions (80°C), reducing side-product formation .
  • In Situ Monitoring : Use real-time FTIR to track intermediate consumption (e.g., aldehyde C=O peak at ~1700 cm⁻¹) .

Q. How do structural modifications to the pyridine ring influence pharmacological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Adding oxadiazole (e.g., 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine) enhances binding to enzymatic pockets via dipole interactions .
  • Substituent Position : Para-methyl groups improve lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration in CNS targets .
  • Heterocycle Fusion : Imidazo[1,2-a]pyridine derivatives (e.g., Zolpidem intermediates) exhibit sedative effects via GABA receptor modulation .

Properties

IUPAC Name

3-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZNURGIXXKBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399706
Record name 3-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4423-09-0
Record name 3-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-tolylboronic acid (38 g, 0.28 mol), 3-bromopyridine (44 g, 0.28 mol), Na2CO3 (200 g) in toluene (500 ml) and water (500 ml) was added Pd(PPh3)4 (16 g, 0.014 mol), and refluxed for 16 h. The reaction mixture was cooled, and the separated organic layer was washed with water and brine, and dried. The solvent was removed to give 4-(3-pyridyl)toluene (42 g, 90%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine
3-(4-Methylphenyl)pyridine

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